4,6-Dichloroquinoline-3-carboxylic acid
Overview
Description
4,6-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4,6-dichloroquinoline with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4,6-Dichloroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 7-Chloroquinoline-3-carboxylic acid
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
Comparison: 4,6-Dichloroquinoline-3-carboxylic acid is unique due to the specific positions of the chlorine atoms and the carboxylic acid group. This structural arrangement can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.
Biological Activity
4,6-Dichloroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings supported by case studies and data tables.
This compound is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carboxylic acid functional group at the 3 position. Its synthesis typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. The compound serves as a versatile building block in the synthesis of more complex molecules used in pharmaceutical research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds similar to this compound have shown significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 1 to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 2.4 |
E. coli | 1.0 | |
Klebsiella pneumoniae | 25 | |
Candida albicans | >100 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets such as BCL6 has been explored, revealing that modifications to the quinoline structure can enhance binding affinity and biological activity against cancer cells .
Case Study: BCL6 Inhibition
In a study optimizing BCL6 inhibitors, it was found that derivatives based on quinoline scaffolds could effectively inhibit BCL6 with IC50 values in the low micromolar range (e.g., 2.7 µM). This highlights the potential of quinoline derivatives, including this compound, in cancer therapeutics .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to diverse biological effects. For example:
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
- Anticancer Action : It may induce apoptosis in cancer cells by activating certain signaling pathways.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of quinoline derivatives to enhance their biological efficacy. For instance:
- A series of synthesized compounds showed improved antimicrobial activity compared to traditional antibiotics.
- The incorporation of different substituents at specific positions on the quinoline ring has been shown to significantly affect biological potency.
Table 2: Structure-Activity Relationship Studies
Compound Variant | Activity Type | IC50/ED50 (nM) |
---|---|---|
Compound A | Antibacterial | 56.98 |
Compound B | Anticancer | 70.82 |
Compound C | Antimalarial | 276.90 |
Properties
IUPAC Name |
4,6-dichloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRJDHBAAOFDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600379 | |
Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-68-1 | |
Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.